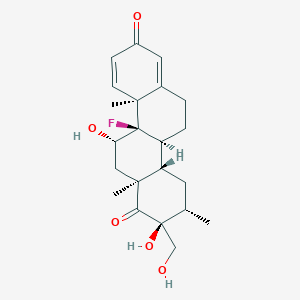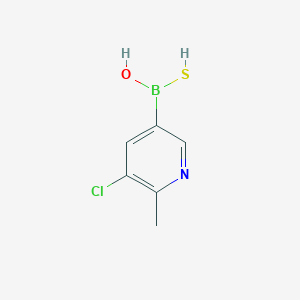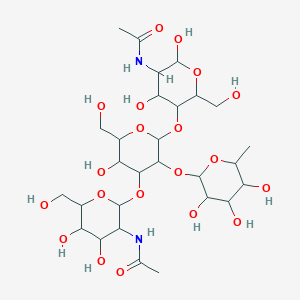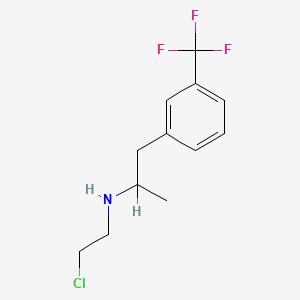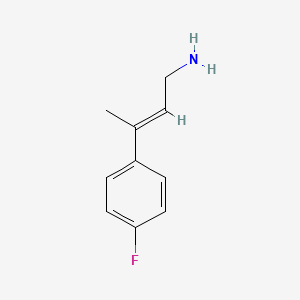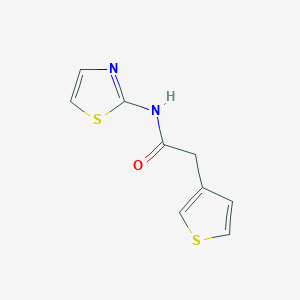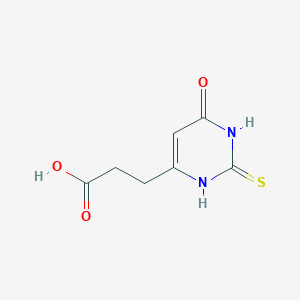![molecular formula C39H60O12Si2 B13405774 (1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione is a complex organic compound characterized by its unique structure, which includes methoxy and triethoxysilylpropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of a suitable phenol derivative with methoxy groups under controlled conditions.
Introduction of the Triethoxysilylpropoxy Group: This step involves the reaction of the methoxyphenyl intermediate with a triethoxysilylpropyl halide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the two functionalized phenyl groups with a hepta-1,6-diene-3,5-dione backbone under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and triethoxysilylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of (1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione involves its interaction with specific molecular targets. The methoxy and triethoxysilylpropoxy groups may facilitate binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Propriétés
Formule moléculaire |
C39H60O12Si2 |
|---|---|
Poids moléculaire |
777.1 g/mol |
Nom IUPAC |
(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C39H60O12Si2/c1-9-46-52(47-10-2,48-11-3)27-15-25-44-36-23-19-32(29-38(36)42-7)17-21-34(40)31-35(41)22-18-33-20-24-37(39(30-33)43-8)45-26-16-28-53(49-12-4,50-13-5)51-14-6/h17-24,29-30H,9-16,25-28,31H2,1-8H3/b21-17+,22-18+ |
Clé InChI |
IMZLYOBGUSHCDC-KSTNYAOJSA-N |
SMILES isomérique |
CCO[Si](OCC)(OCC)CCCOC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OCCC[Si](OCC)(OCC)OCC)OC)OC |
SMILES canonique |
CCO[Si](CCCOC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OCCC[Si](OCC)(OCC)OCC)OC)OC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
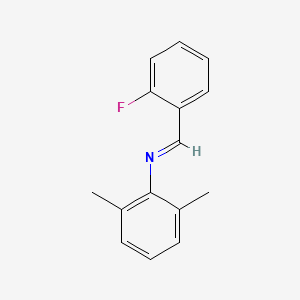
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
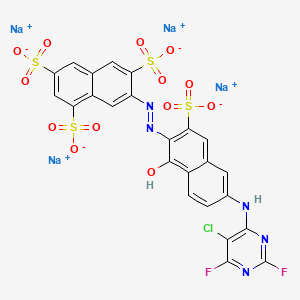
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
